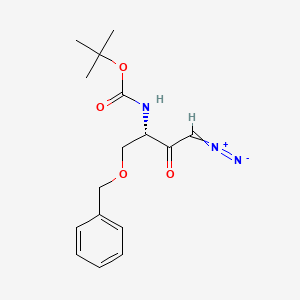
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diazo group, a benzyloxymethyl group, and a carbamic acid tert-butyl ester moiety. These structural features contribute to its reactivity and versatility in chemical synthesis and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazo compound: This step involves the reaction of a suitable precursor with a diazo transfer reagent under controlled conditions to introduce the diazo group.
Introduction of the benzyloxymethyl group:
Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized under specific conditions to form different products.
Reduction: The compound can undergo reduction reactions to modify the diazo group or other functional groups.
Substitution: The benzyloxymethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can lead to the formation of oxo compounds, while reduction can lead to the formation of amines.
科学研究应用
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE involves its interaction with specific molecular targets. The diazo group can act as a reactive intermediate, participating in various chemical reactions. The benzyloxymethyl group can interact with proteins and enzymes, affecting their activity. The carbamic acid tert-butyl ester moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.
相似化合物的比较
Similar Compounds
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid methyl ester
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid ethyl ester
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid isopropyl ester
Uniqueness
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The tert-butyl ester moiety provides steric hindrance, enhancing the compound’s stability and making it suitable for various applications.
属性
分子式 |
C16H21N3O4 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13(14(20)9-18-17)11-22-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,19,21)/t13-/m0/s1 |
InChI 键 |
QSUSHJCTLYBLNG-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
规范 SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)
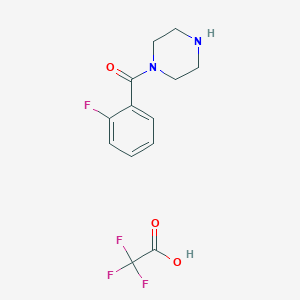
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B1516720.png)
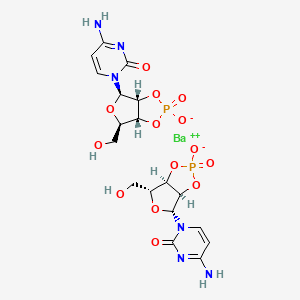
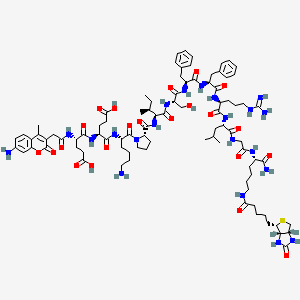
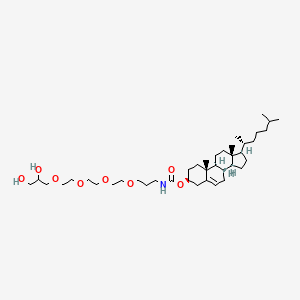
![TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE](/img/structure/B1516729.png)
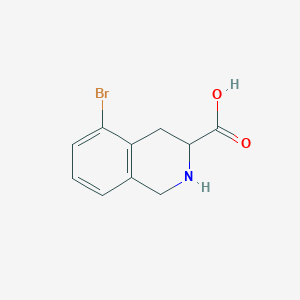
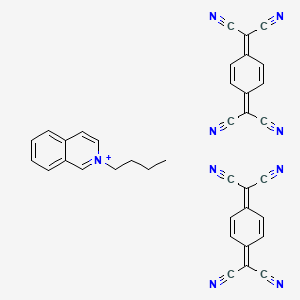
![[(8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate](/img/structure/B1516734.png)
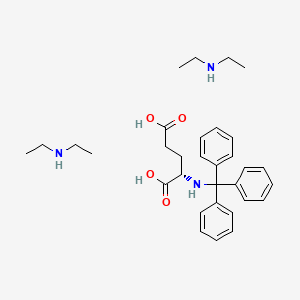
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-(1H-indol-2-YL)-acetic acid](/img/structure/B1516741.png)
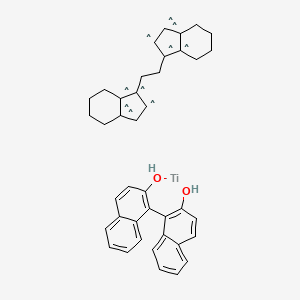
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1516745.png)
